molecular formula C18H16N4O3S3 B2740319 N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021098-04-3

N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2740319
CAS No.: 1021098-04-3
M. Wt: 432.53
InChI Key: IZZSGFITEINGJI-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound that features a unique combination of indole, thiophene, sulfonamide, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole derivative, such as 1H-indole-3-ethanamine, which can be synthesized from indole through a series of reactions including nitration, reduction, and alkylation.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The thiophene-2-sulfonamide can be prepared by sulfonation of thiophene followed by amination.

    Coupling Reactions: The final step involves coupling the indole derivative with the thiazole and sulfonamide moieties under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfoxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Oxidized indole or thiophene derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted thiazole or sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.

Medicine

In medicine, research focuses on its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by interfering with specific cellular pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-2-(benzamido)thiazole-4-carboxamide: Similar structure but with a benzamide group instead of a thiophene-sulfonamide.

    N-(2-(1H-indol-3-yl)ethyl)-2-(pyridine-2-sulfonamido)thiazole-4-carboxamide: Similar structure but with a pyridine-sulfonamide group.

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is unique due to the presence of the thiophene-sulfonamide group, which can impart distinct electronic and steric properties, potentially leading to different biological activities compared to its analogs.

This compound’s unique combination of functional groups makes it a versatile molecule for various scientific and industrial applications, highlighting its importance in ongoing research and development.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S3/c23-17(19-8-7-12-10-20-14-5-2-1-4-13(12)14)15-11-27-18(21-15)22-28(24,25)16-6-3-9-26-16/h1-6,9-11,20H,7-8H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZSGFITEINGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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